4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one
Overview
Description
4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one, also known as HPMBP, is a complexing agent that forms very stable metal complexes. It is used for the extraction and separation of trace metals for Atomic Absorption Spectroscopy (AAS) and the determination of metals by High-Performance Liquid Chromatography (HPLC) separation of complexes .
Molecular Structure Analysis
The molecule contains a total of 37 bonds. There are 23 non-H bonds, 15 multiple bonds, 3 rotatable bonds, 3 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 ketone (aromatic), and 1 hydrazone .Chemical Reactions Analysis
4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one has been used in the liquid-liquid extraction of gadolinium (Gd (III) ion) with a chelating compound . It has also been used in the synthesis and characterization of bioactive acylpyrazolone sulfanilamides and their transition metal complexes .Physical And Chemical Properties Analysis
The compound has a melting point of 90-92 °C. Its empirical formula is C17H14N2O2, and its molecular weight is 278.31 . It is a yellow solid with a molar conductivity of 16.02 ohm^-1 cm^2 mol^-1 in DMF .Scientific Research Applications
Complex Synthesis
4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one has been utilized in the synthesis of metal complexes, such as those involving aluminum. Singh and Rai (1982) explored the reactions of this compound with aluminum isopropoxide and aluminum trichloride, resulting in derivatives characterized by various spectroscopic techniques (Singh & Rai, 1982).
Ligand Synthesis and DNA Binding Studies
The compound has also been used to synthesize Schiff base ligands. Jadeja et al. (2012) investigated the DNA binding abilities of copper complexes formed with these ligands, demonstrating their potential in biological applications (Jadeja, Parihar, Vyas, & Gupta, 2012).
Chemical Structure Analysis
Holzer et al. (2003) conducted detailed studies on the structure of 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one oxime, using spectroscopic methods and X-ray analysis. This research contributes to a deeper understanding of the chemical properties and structure of the compound (Holzer, Hahn, Brehmer, Claramunt, & Pérez-Torralba, 2003).
Solvent Extraction and Separation Studies
In the field of separation technology, 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one has been used in solvent extraction studies. Atanassova and Dukov (2004) explored its effectiveness in extracting and separating lanthanide metals, offering insights into its potential in industrial applications (Atanassova & Dukov, 2004).
Biological Activity Studies
The biological activities of certain derivatives of 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one have been explored. Asegbeloyin et al. (2014) synthesized compounds and assessed their cytotoxic and antimicrobial properties, indicating the potential of this compound in medicinal chemistry (Asegbeloyin, Ujam, Okafor, Babahan, Çoban, Özmen, & Bıyık, 2014).
Tautomeric Studies
Research has also been conducted on the tautomeric forms of 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one, which is vital for understanding its chemical behavior. Akama et al. (1995) characterized the keto and enol forms of the compound, providing essential information on its chemical structure (Akama, Shiro, Ueda, & Kajitani, 1995).
properties
IUPAC Name |
4-benzoyl-5-methyl-2-phenyl-4H-pyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-12-15(16(20)13-8-4-2-5-9-13)17(21)19(18-12)14-10-6-3-7-11-14/h2-11,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOLPAMOKSAEMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1C(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501037370 | |
Record name | 4-Benzoyl-3-methyl-1-phenylpyrazol-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501037370 | |
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Molecular Weight |
278.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystalline powder; [Alfa Aesar MSDS] | |
Record name | 4-Benzoyl-3-methyl-1-phenylpyrazol-5-one | |
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Product Name |
4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one | |
CAS RN |
4551-69-3 | |
Record name | 1-Phenyl-3-methyl-4-benzoyl-5-pyrazolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4551-69-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Benzoyl-3-methyl-1-phenylpyrazol-5-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004551693 | |
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Record name | 4551-69-3 | |
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Record name | 4-Benzoyl-3-methyl-1-phenylpyrazol-5-one | |
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Record name | 4-benzoyl-3-methyl-1-phenylpyrazol-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.654 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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